2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound. It is part of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the reduction of 1-benzyl-N-methyl-1H-pyrrole-3,4-dicarboximide using diborane. This reaction yields 5-benzyl-2-methyl and 2,5-dibenzyl derivatives of the compound . Another approach includes the preparation of 2-benzyl, 2-phenyl, and other substituted derivatives through multi-step processes starting from 1-benzylpyrrole-3,4-dicarboxylic acid .
Chemical Reactions Analysis
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like diborane or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for exploring biological activities, including antimicrobial and anticancer properties.
Medicine: Its potential therapeutic applications are being investigated, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals due to its unique properties
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:
- 2-Methyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
- 2-Phenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
- 2-(3-Methoxyphenyl)-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of this compound lies in its benzyl group, which may enhance its biological activity and make it a more potent candidate for various applications .
Properties
CAS No. |
1023817-19-7 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-benzyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H14N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-7,14H,8-10H2 |
InChI Key |
AOLIWLMSYSVPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CNC=C2CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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